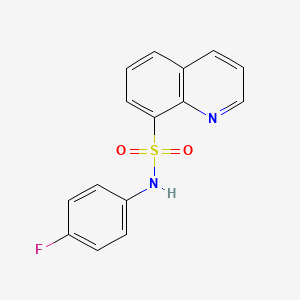

N-(4-fluorophenyl)quinoline-8-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-fluorophenyl)quinoline-8-sulfonamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of the sulfonamide group in this compound further enhances its potential for therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)quinoline-8-sulfonamide typically involves the reaction of 4-fluoroaniline with quinoline-8-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-fluorophenyl)quinoline-8-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The reaction conditions vary depending on the type of reaction but generally involve appropriate solvents and temperatures to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced sulfonamide compounds, and substituted quinoline derivatives with various functional groups .

Applications De Recherche Scientifique

N-(4-fluorophenyl)quinoline-8-sulfonamide is a sulfonamide derivative with a fluorophenyl group that has potential biological activities, making it a compound of interest for research applications. The fluorophenyl group enhances lipophilicity and the potential for binding to target proteins, while the sulfonamide moiety is known for inhibiting carbonic anhydrase and other enzymes.

Anticancer Activity

Compounds similar to this compound have demonstrated anticancer properties in vitro. These compounds have shown cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin.

Study 1: Anticancer Efficacy

A study on pyrroloquinoline derivatives showed that modifications at the 8-position significantly affected anticancer activity. A derivative bearing the fluorophenyl group enhanced potency against breast cancer cell lines (MCF-7) with an IC50 value of approximately 10 µM.

Antimicrobial Activity

The sulfonamide group is associated with antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential as antibacterial agents.

Study 2: Antimicrobial Properties

An investigation focusing on the antibacterial properties of sulfonamides found that a compound structurally related to this compound exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.

α7 Nicotinic Acetylcholine Receptor Allosteric Modulators

This compound derivatives have been studied as allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR) . Replacing the bromine atom in 4BP-TQS with a fluorine atom generated 4FP-TQS, which lacks allosteric agonist activity but acts as a potentiator of responses to acetylcholine and as an antagonist of responses evoked by allosteric agonists such as 4BP-TQS . These findings indicate the pharmacological diversity of compounds interacting with the allosteric transmembrane site on α7 nAChRs .

Quinoline–sulfonamides as Neurotherapeutics

Quinoline–sulfonamides have been designed and synthesized as dual inhibitors of MAOs and ChEs for potential use as neurotherapeutics . Studies have shown that sulfonamides, when combined with heterocycles such as quinoline, exhibit anti-Alzheimer properties .

Data Table

| Activity | Compound | IC50/MIC Values |

|---|---|---|

| Anticancer (MCF-7) | N-(4-fluorophenyl)-1-methyl... | ~10 µM |

| Antimicrobial | Related sulfonamide derivative | <50 µg/mL |

Disclaimer

Mécanisme D'action

The mechanism of action of N-(4-fluorophenyl)quinoline-8-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it inhibits the M2 isoform of pyruvate kinase, a key glycolytic enzyme involved in ATP generation and cancer metabolism . By modulating the activity of this enzyme, the compound can reduce intracellular pyruvate levels and impact cancer cell viability and cell-cycle phase distribution .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(4-fluorophenyl)quinoline-8-sulfonamide include other quinoline derivatives such as:

- N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide

- N-(4-chloro-2-fluorophenyl)quinoline-8-sulfonamide

Uniqueness

This compound is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its biological activity and selectivity . The sulfonamide group also contributes to its potential as a therapeutic agent by providing additional sites for interaction with biological targets .

Activité Biologique

N-(4-fluorophenyl)quinoline-8-sulfonamide is a member of the quinoline sulfonamide class, which has garnered attention for its diverse biological activities. This compound's structure, featuring a fluorinated phenyl group, enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a quinoline core, a sulfonamide group, and a para-fluorophenyl substituent, which contributes to its enhanced biological activity.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that compounds with similar structures can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, derivatives of quinoline sulfonamides have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted that quinoline derivatives can induce apoptosis in cancer cell lines, such as HepG2 (liver cancer) and MCF-7 (breast cancer) . The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Anti-inflammatory Effects

Recent studies have demonstrated that this compound can reduce inflammatory responses in fibroblast-like synoviocytes (FLS), which are critical in conditions like rheumatoid arthritis. The compound inhibits the release of pro-inflammatory cytokines such as IL-1β and IL-6 by targeting specific receptors involved in inflammatory signaling .

Study 1: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory effects of this compound on FLS showed that the compound significantly reduced synovial hypertrophy and inflammatory cell infiltration in a mouse model of arthritis. The researchers employed techniques such as H&E staining and immunohistochemistry to assess tissue changes .

Study 2: Anticancer Efficacy

In vitro experiments revealed that this compound exhibited potent cytotoxicity against HepG2 cells, with IC50 values comparable to established chemotherapeutics like cisplatin. Mechanistic studies indicated that the compound induces apoptosis through caspase activation .

Comparative Biological Activity Table

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Cytokine Inhibition : The compound inhibits pro-inflammatory cytokines by targeting receptors involved in inflammatory pathways.

- Apoptosis Induction : It activates apoptotic pathways through caspase activation, leading to cell death in cancer cells.

- Antimicrobial Action : The structural features enhance binding affinity to bacterial targets, disrupting essential cellular functions.

Propriétés

IUPAC Name |

N-(4-fluorophenyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTVMDNQAKKWDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.